2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid
Overview
Description
2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound that features an indane moiety attached to an amino acid structure. This compound is known for its unique structural properties, which combine the characteristics of both indane and amino acid functionalities. It is a white crystalline solid that is soluble in water and various organic solvents such as methanol and ethanol .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The indole scaffold in 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This makes it a valuable compound for developing new useful derivatives .
Cellular Effects
Indole derivatives, including this compound, have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the condensation of 2,3-dihydro-1H-inden-2-aldehyde with glycine. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of hydrogen gas and a suitable catalyst for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and catalyst concentration. The process involves continuous monitoring and control to ensure high yield and purity of the final product. Crystallization and purification steps are employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the indane moiety or the amino acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indane ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Oxidation: Formation of indanone derivatives or carboxylic acids.
Reduction: Formation of reduced indane derivatives.
Substitution: Formation of substituted indane or amino acid derivatives
Scientific Research Applications
2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
2-amino-2-phenylacetic acid: An amino acid derivative with a phenyl group instead of an indane moiety.
2-amino-2-(1H-indol-3-yl)acetic acid: An indole derivative with an amino acid structure.
Uniqueness
2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to its combination of an indane ring and an amino acid structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAYGFYEVSZTBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619012 | |
Record name | Amino(2,3-dihydro-1H-inden-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179185-78-5 | |
Record name | α-Amino-2,3-dihydro-1H-indene-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179185-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amino(2,3-dihydro-1H-inden-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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